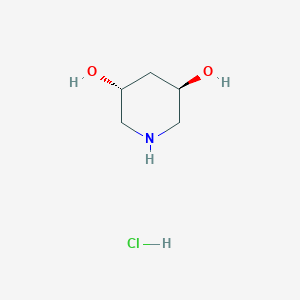

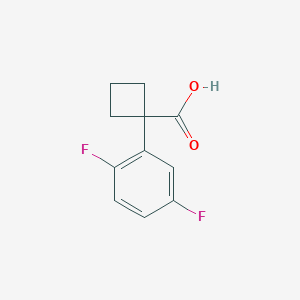

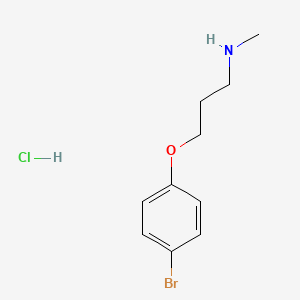

![molecular formula C12H17NO2 B2377986 4-Methyl-2-[(oxan-4-yl)methoxy]pyridine CAS No. 2195809-83-5](/img/structure/B2377986.png)

4-Methyl-2-[(oxan-4-yl)methoxy]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-2-[(oxan-4-yl)methoxy]pyridine” is a chemical compound with the IUPAC name 4-(tetrahydro-2H-pyran-2-ylmethoxy)pyridine . It has a molecular weight of 193.25 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H15NO2/c1-2-8-13-11(3-1)9-14-10-4-6-12-7-5-10/h4-7,11H,1-3,8-9H2 . This indicates the molecular structure of the compound.It is stored at room temperature . Unfortunately, more specific physical and chemical properties were not found in the available resources.

Scientific Research Applications

Synthesis and Structural Analysis

4-Methyl-2-[(oxan-4-yl)methoxy]pyridine and its derivatives are synthesized and analyzed for their structural features, utilizing techniques such as IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy. The effects of substituents on their emission spectra in various solvents are explored, providing insights into their optical properties and potential applications in materials science (Cetina, Tranfić, Sviben, & Jukić, 2010).

Photochemical Behavior

The photochemical reactions of pyridine derivatives, including this compound, are studied to understand their behavior under different atmospheric conditions. These studies reveal the compound's reactivity towards methoxylation and hydroxymethylation, depending on the presence of oxygen or nitrogen, which could be significant for developing new photochemical synthesis methods (Sugiyama, Kusano, Yagi, Itō, & Sugimori, 1984).

Reactivity and Catalysis

Research into the reactivity of pyridine derivatives, including this compound, highlights their enhanced dienophilicity, making them valuable intermediates in organic synthesis. Their ability to undergo cycloaddition reactions offers a route to synthesize complex organic frameworks, which could have implications in drug development and materials chemistry (Connon & Hegarty, 2004).

Fluorescence and Sensing Applications

The fluorescence properties of pyridine derivatives, including studies on this compound, are investigated for potential applications in sensing technologies. Their ability to indicate the presence of specific ions through fluorescence signals opens up avenues for developing new chemical sensors and diagnostic tools (Kulatilleke, Silva, & Eliav, 2006).

Synthetic Methodology Development

Research on this compound derivatives contributes to the development of novel synthetic methodologies, such as the C-3/5 methylation of pyridines. This innovative approach, leveraging the interface between aromatic and non-aromatic compounds, facilitates the synthesis of methylated pyridines, enhancing the toolbox available to synthetic chemists (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

properties

IUPAC Name |

4-methyl-2-(oxan-4-ylmethoxy)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-10-2-5-13-12(8-10)15-9-11-3-6-14-7-4-11/h2,5,8,11H,3-4,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWGURYQMIPLNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OCC2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

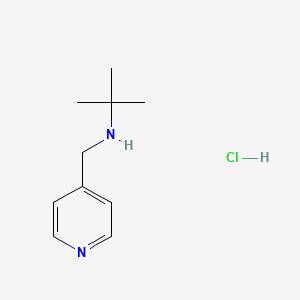

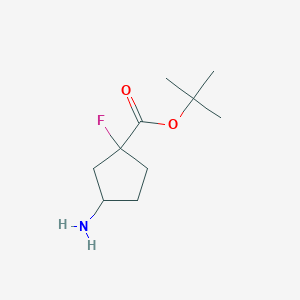

![2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide](/img/structure/B2377903.png)

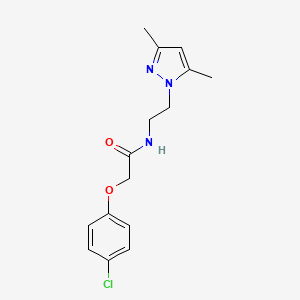

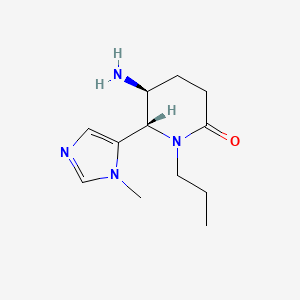

![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)

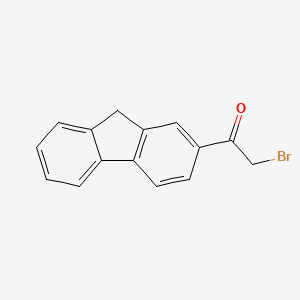

![N-[[3-(4-chlorobenzoyl)oxazolidin-2-yl]methyl]-N''-(4-fluorobenzyl)oxamide](/img/structure/B2377914.png)

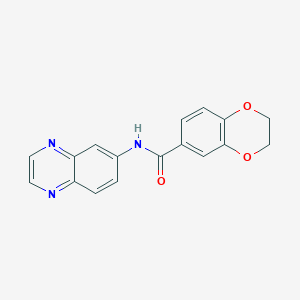

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)